![molecular formula C20H24O7 B2363698 Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate CAS No. 94687-10-2](/img/structure/B2363698.png)
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
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Description
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate, also known as ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate, is an organic compound with a molecular formula of C17H22O5. It is a white, crystalline solid with a strong, sweet odour. It is soluble in chloroform, ether, and other organic solvents. Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate is used as a flavouring agent, preservative, and fragrance in food, pharmaceuticals, and cosmetics.
Scientific Research Applications
- The compound has been synthesized using ionic organic solids as a catalyst. Specifically, the Michael addition of N-heterocycles to chalcones allowed the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition to chalcone demonstrate good green metrics .
- Another derivative, N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea (DMTU) , shares structural similarities with our compound. DMTU is a thiourea derivative with antioxidant properties, capable of scavenging reactive oxygen species (ROS) both in vitro and in vivo.
- Triazole derivatives, including our compound, exhibit diverse biological effects due to their structural characteristics. Their ability to bind with target molecules through hydrogen bonding makes them valuable in drug discovery and medicinal chemistry .
- 3-aryl-3-triazolylpropiophenones, a family of compounds related to our compound, have been described as efficient components in formulations for controlling fungi, bacteria, and weeds .
- The aza-Michael reaction, a powerful synthetic tool, provides access to β-aminocarbonyl derivatives. Our compound’s synthesis involves this reaction, making it relevant for designing bioactive molecules .
- The synthesis of β-heteroarylated carbonyl compounds is of interest. Our compound falls into this category and contributes to the pool of potential precursors for bioactive agents .
Bioactive Compound Synthesis
Antioxidant Properties
Biological Effects and Binding Affinities
Fungicide, Bactericide, and Herbicide Formulations
Aza-Michael Reaction and β-Aminocarbonyl Derivatives
Heteroarylated Carbonyl Compounds
properties
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-5-26-20(22)19(27-16-9-7-6-8-14(16)23-2)18(21)13-10-11-15(24-3)17(12-13)25-4/h6-12,18-19,21H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFAFGNQMYMUDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC(=C(C=C1)OC)OC)O)OC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
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